molecular formula C14H22S B14144414 4-Octylbenzenethiol CAS No. 4527-48-4

4-Octylbenzenethiol

Cat. No.: B14144414
CAS No.: 4527-48-4
M. Wt: 222.39 g/mol
InChI Key: FTZVZGXEBXVWMD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Octylbenzenethiol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 1-chlorooctane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting octylbenzene is then subjected to thiolation using thiourea and hydrogen peroxide to introduce the thiol group .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Octylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction of the thiol group can yield the corresponding alkane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).

    Reduction: Alkanes (R-H).

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Octylbenzenethiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-octylbenzenethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, affecting cellular pathways and processes. The compound’s hydrophobic octyl group also influences its interaction with lipid membranes and hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Octylphenol: Similar structure but with a hydroxyl group instead of a thiol group.

    4-Octylbenzoic acid: Contains a carboxyl group instead of a thiol group.

    4-Octylbenzyl chloride: Features a benzyl chloride group instead of a thiol group.

Uniqueness

4-Octylbenzenethiol is unique due to its thiol group, which imparts distinct reactivity and interaction capabilities compared to other similar compounds. The thiol group allows for specific chemical modifications and interactions that are not possible with hydroxyl, carboxyl, or benzyl chloride groups.

Properties

CAS No.

4527-48-4

Molecular Formula

C14H22S

Molecular Weight

222.39 g/mol

IUPAC Name

4-octylbenzenethiol

InChI

InChI=1S/C14H22S/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3

InChI Key

FTZVZGXEBXVWMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)S

Origin of Product

United States

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